ASIMADOLINE - 153205-63-1

ASIMADOLINE

Catalog Number: EVT-1519306
CAS Number: 153205-63-1
Molecular Formula: C12H13ClO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Asimadoline was first characterized in the late 1990s, with its pharmacological properties being explored in various studies. Its classification as a kappa-opioid receptor agonist positions it within the broader category of opioid analgesics, although it exhibits a distinct profile compared to traditional mu-opioid agonists. The compound is recognized for its unique mechanism of action, which may offer advantages in terms of side effect profiles compared to other opioids.

Synthesis Analysis

Methods of Synthesis

The synthesis of asimadoline involves several key steps that typically include the formation of the core chemical structure followed by functionalization to achieve the desired pharmacological properties. While specific proprietary methods may be employed by different manufacturers, general synthetic routes often utilize:

  1. Initial Formation: Starting with basic organic compounds such as phenol derivatives or amines.
  2. Functionalization: Introducing specific functional groups through reactions like acylation or alkylation.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis may involve advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization methods like nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.

Molecular Structure Analysis

Structure

Asimadoline's molecular structure can be described by its chemical formula C19H24N2OC_{19}H_{24}N_2O, featuring a complex arrangement that includes a pyrrolidine ring and an acetamide moiety. The stereochemistry of asimadoline is critical for its receptor binding affinity and efficacy.

Data

  • Molecular Weight: 300.41 g/mol
  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
  • Solubility: Asimadoline is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
Chemical Reactions Analysis

Asimadoline participates in various chemical reactions primarily related to its interactions with kappa-opioid receptors. These reactions include:

  1. Receptor Binding: The compound binds to kappa-opioid receptors, inducing conformational changes that activate intracellular signaling pathways.
  2. Signal Transduction: Upon binding, asimadoline activates G-proteins, specifically the Gi alpha subunit, leading to downstream effects such as inhibition of adenylate cyclase activity.

Technical Details

The binding affinity and efficacy can be quantified using assays such as bioluminescence resonance energy transfer (BRET) to assess receptor activation and internalization dynamics.

Mechanism of Action

Asimadoline exerts its effects primarily through selective activation of kappa-opioid receptors located throughout the central nervous system and peripheral tissues. This activation leads to:

  1. Analgesic Effects: By modulating pain pathways without the typical side effects associated with mu-opioid agonists.
  2. Anti-inflammatory Responses: Asimadoline has been shown to alter cytokine gene expression, impacting immune cell recruitment and activity.

Data

Research indicates that asimadoline has an EC50 value (the concentration required for half-maximal effect) ranging from 0.3 nM to 0.8 nM in various assays measuring receptor activation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: Asimadoline's stability can vary with pH; optimal formulations are often maintained within a specific pH range.
  • Reactivity: The compound may undergo hydrolysis or oxidation under extreme conditions, necessitating careful handling during synthesis and storage.
Applications

Asimadoline has several promising applications in scientific research and clinical settings:

  1. Pain Management: Its unique action on kappa-opioid receptors makes it a candidate for treating chronic pain conditions without the risk of addiction associated with traditional opioids.
  2. Anti-inflammatory Treatments: Studies have demonstrated its efficacy in reducing inflammation in models of arthritis and dermatitis, suggesting potential therapeutic roles in autoimmune diseases.
  3. Neurological Research: Ongoing research explores its effects on neurodegenerative diseases, particularly regarding its ability to modulate immune responses in the central nervous system.
Introduction to ASIMADOLINE in Gastrointestinal Pharmacology

Historical Context of Kappa-Opioid Receptor Agonists in Gastrointestinal Disorders

The pursuit of visceral pain therapeutics has long centered on opioid receptors due to their role in pain modulation. Early kappa-opioid receptor (KOR) agonists like fedotozine emerged in the 1990s, demonstrating reduced visceral hypersensitivity in irritable bowel syndrome (IBS) and functional dyspepsia models. Unlike mu-opioid agonists, KOR agonists offered a critical advantage: minimal central nervous system (CNS) penetration, thereby avoiding addiction, respiratory depression, and euphoria [1] [4]. Fedotozine’s clinical trials revealed attenuated colonic sensitivity to distension in IBS patients, validating peripheral KOR as a target [1]. However, inconsistent therapeutic responses and formulation challenges halted its development [10]. This historical backdrop highlighted the need for highly selective KOR agonists with optimized pharmacokinetics, setting the stage for asimadoline’s design [4] [9].

Table 1: Evolution of Kappa-Opioid Agonists in GI Pharmacology

CompoundKey AttributeClinical Outcome
FedotozineFirst peripheral KOR agonistReduced colonic sensitivity; inconsistent efficacy
AsimadolineHigh KOR selectivity (1:501:500)Improved pain thresholds in IBS-D subgroups
Novel KOR agonistsBiased signaling (G-protein vs. β-arrestin)Preclinical investigation

ASIMADOLINE: Discovery and Development Timeline

Asimadoline (EMD 61753) originated from strategic modifications to enhance peripheral selectivity. Discovered by Merck KGaA in the mid-1990s, its diaryl acetamide structure was engineered to limit blood-brain barrier permeability while maintaining high KOR affinity (IC₅₀: 1.2 nM for human recombinant KOR) [3] [6]. Key milestones include:

  • 1994–1997: Preclinical studies confirmed asimadoline’s ability to inhibit visceral nociception in rodent models without CNS side effects [4] [9].
  • 2003–2004: Human mechanistic studies demonstrated reduced sensation to colonic distension in healthy volunteers and IBS patients [1] [10].
  • 2008: A pivotal 12-week phase II trial (n=596 IBS patients) revealed efficacy in diarrhea-predominant IBS (IBS-D), with 0.5 mg twice daily significantly increasing pain-free days versus placebo (47% vs. 20%; p=0.011) [1] [2].
  • 2010–2013: Phase III trials for IBS-D completed, though unpublished; investigation expanded to pruritus in atopic dermatitis (NCT02475447) [5] [6]. Despite promising IBS-D data, asimadoline remains investigational, with no regulatory approvals to date [4] [6].

Table 2: Key Clinical Trials of Asimadoline in GI Disorders

Trial PhasePopulationDosePrimary FindingReference
Phase IIIBS mixed subtypes0.15–1.0 mg BIDPain relief in IBS-D (47% response vs. 20% placebo) [1]
Phase IIFunctional dyspepsia0.5–1.0 mg BIDIncreased satiation volume in high-fullness subgroup [10]
Phase IIAtopic dermatitis5 mg dailyCompleted; unpublished results [5]

Rationale for Targeting Peripheral Kappa-Opioid Receptors in Visceral Pain

The scientific premise for asimadoline hinges on three interconnected biological principles:

  • Peripheral Neuron Modulation: KORs are densely expressed on sensory afferents in the gastrointestinal tract. Activation hyperpolarizes neurons via potassium efflux and inhibits calcium channels, dampening nociceptive signaling. Asimadoline’s restriction to peripheral tissues leverages this mechanism without engaging CNS KORs linked to dysphoria [1] [9].
  • Receptor Selectivity Profile: Asimadoline exhibits >500-fold selectivity for human KOR over delta- and mu-opioid receptors (binding ratios: 1:501:498), minimizing off-target effects like mu-mediated constipation [1] [3]. This specificity underpins its ability to reduce visceral hypersensitivity while preserving baseline motility [1] [10].
  • Species-Specific Pharmacology: Crucially, asimadoline’s efficacy varies between species. While equally effective at recombinant human/mouse KORs in vitro (EC₅₀ ~0.3–0.8 nM for Gᵢ activation), it poorly inhibits human colonic cholinergic activity ex vivo versus mouse tissue. This suggests native receptor environments critically influence functionality—a key consideration for translational drug design [7].

Notably, asimadoline’s clinical efficacy is most pronounced in IBS-D patients with moderate-to-severe pain, where it normalizes aberrant motility and urgency [2]. This aligns with KOR’s role in regulating secretory and motor functions via enteric neurons [1] [9].

Properties

CAS Number

153205-63-1

Product Name

ASIMADOLINE

Molecular Formula

C12H13ClO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.